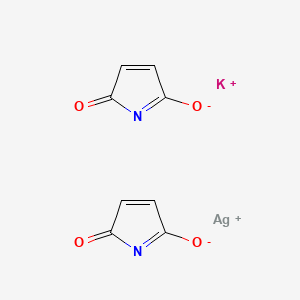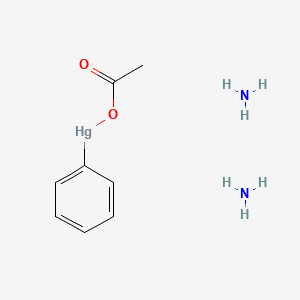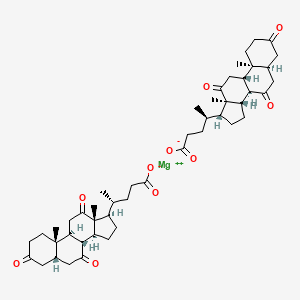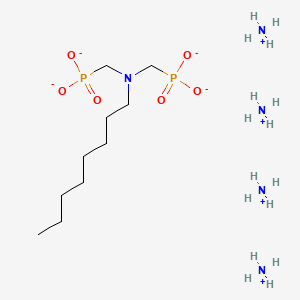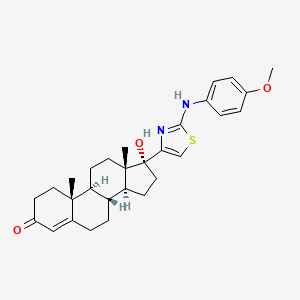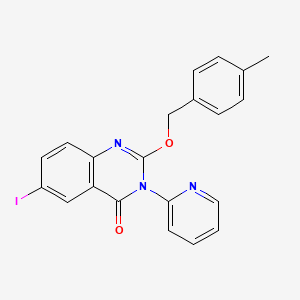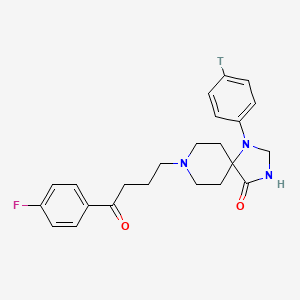
9,9'-Nonamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,9’-Nonamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride is a complex organic compound known for its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-Nonamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride typically involves the condensation of o-phenylenediamine with acridine derivatives. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
9,9’-Nonamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the acridine or o-phenyleneimino groups, leading to the formation of new compounds.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different acridine derivatives, while reduction can produce modified o-phenyleneimino compounds.
Wissenschaftliche Forschungsanwendungen
9,9’-Nonamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 9,9’-Nonamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to DNA or proteins, affecting their function and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
o-Phenylenediamine: A precursor in the synthesis of 9,9’-Nonamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride, known for its use in the production of dyes and pigments.
Acridine Derivatives: Compounds with similar acridine structures, used in various chemical and biological applications.
Uniqueness
9,9’-Nonamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride is unique due to its specific combination of acridine and o-phenyleneimino groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
66724-93-4 |
|---|---|
Molekularformel |
C47H46Cl2N4O2 |
Molekulargewicht |
769.8 g/mol |
IUPAC-Name |
acridin-9-yl-[2-[9-[2-(acridin-9-ylazaniumyl)phenoxy]nonoxy]phenyl]azanium;dichloride |
InChI |
InChI=1S/C47H44N4O2.2ClH/c1(2-4-18-32-52-44-30-16-14-28-42(44)50-46-34-20-6-10-24-38(34)48-39-25-11-7-21-35(39)46)3-5-19-33-53-45-31-17-15-29-43(45)51-47-36-22-8-12-26-40(36)49-41-27-13-9-23-37(41)47;;/h6-17,20-31H,1-5,18-19,32-33H2,(H,48,50)(H,49,51);2*1H |
InChI-Schlüssel |
YILMYCSWMUJWBS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)[NH2+]C4=CC=CC=C4OCCCCCCCCCOC5=CC=CC=C5[NH2+]C6=C7C=CC=CC7=NC8=CC=CC=C86.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


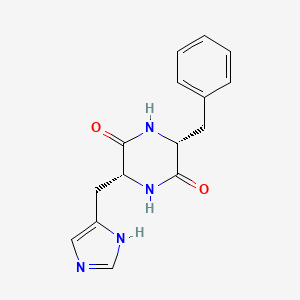

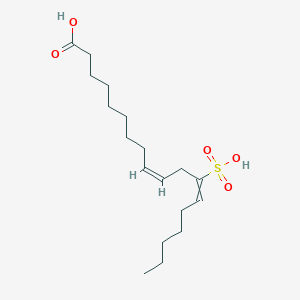
![Palladate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, dipotassium, (SP-4-2)-](/img/structure/B13776877.png)
